5-Amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-iodo-3-methyl-1H-pyrazole with an amino group donor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-Amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the iodine atom.
3-Methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with different substitution patterns.
Uniqueness: The presence of the iodine atom in 5-Amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for synthetic chemists and researchers exploring new bioactive molecules .
Properties
Molecular Formula |
C5H6IN3O2 |
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Molecular Weight |
267.02 g/mol |
IUPAC Name |
5-amino-4-iodo-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H6IN3O2/c1-9-4(7)2(6)3(8-9)5(10)11/h7H2,1H3,(H,10,11) |
InChI Key |
FNLMVBAVJUNHKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)I)N |
Origin of Product |
United States |
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